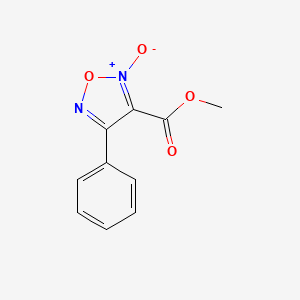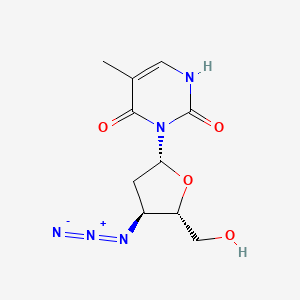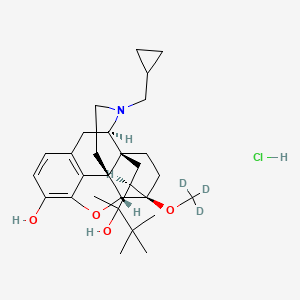
Stearic Acid-d35 Lithium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic Acid-d35 Lithium Salt: is a deuterated form of stearic acid lithium salt, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d35 Lithium Salt typically involves the deuteration of stearic acid followed by its reaction with lithium hydroxide. The process begins with the synthesis of stearic acid-d35, which is achieved by hydrogenation of deuterated oleic acid. The deuterated stearic acid is then reacted with lithium hydroxide to form the lithium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled hydrogenation, purification, and subsequent reaction with lithium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: Stearic Acid-d35 Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated stearic acid derivatives.
Reduction: Reduction reactions can convert it back to deuterated oleic acid.
Substitution: The lithium ion can be replaced by other metal ions in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Metal salts such as sodium chloride or potassium chloride can be used for substitution reactions
Major Products:
Oxidation: Deuterated stearic acid derivatives.
Reduction: Deuterated oleic acid.
Substitution: Metal stearates with deuterium
Aplicaciones Científicas De Investigación
Chemistry: Stearic Acid-d35 Lithium Salt is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling helps in tracking the movement of molecules during reactions .
Biology: In biological research, it is used to study lipid metabolism and the role of fatty acids in cellular processes. The deuterated form allows for precise measurement and analysis using mass spectrometry .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids in the body. It helps in developing new drugs and therapies .
Industry: In the industrial sector, this compound is used in the production of specialized lubricants and greases. Its unique properties enhance the performance and stability of these products .
Mecanismo De Acción
The mechanism of action of Stearic Acid-d35 Lithium Salt involves its interaction with cellular membranes and enzymes. The deuterated fatty acid integrates into lipid bilayers, affecting membrane fluidity and function. It also interacts with enzymes involved in lipid metabolism, altering their activity and stability .
Molecular Targets and Pathways:
Membrane Lipids: Integration into lipid bilayers.
Enzymes: Interaction with lipid-metabolizing enzymes.
Signaling Pathways: Modulation of lipid signaling pathways
Comparación Con Compuestos Similares
Stearic Acid: Non-deuterated form used in various applications.
Palmitic Acid-d31: Another deuterated fatty acid used in research.
Oleic Acid-d34: Deuterated form of oleic acid used in similar studies
Uniqueness: Stearic Acid-d35 Lithium Salt is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. Its isotopic properties allow for precise tracking and measurement, making it invaluable in scientific research .
Propiedades
Fórmula molecular |
C18H35LiO2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
lithium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
Clave InChI |
HGPXWXLYXNVULB-FQJQGIECSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Li+] |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


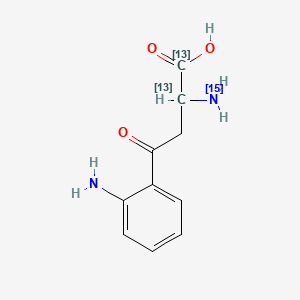
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
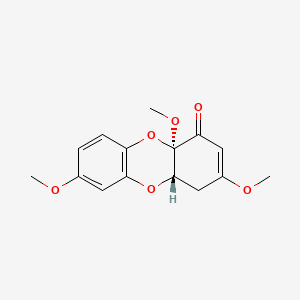
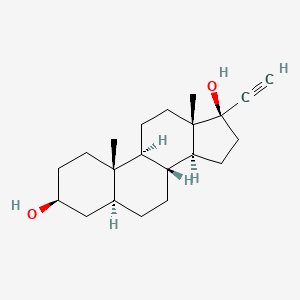

![L-[13C5]Xylose](/img/structure/B13442157.png)
